cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a cyclopropanecarbonyl group attached to the indole nucleus, along with a 4-methoxyphenoxyethyl substituent, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of 3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE can be achieved through various synthetic routes. One common method involves the reaction of 1H-indole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(4-methoxyphenoxy)ethyl bromide under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Scientific Research Applications
3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind to various receptors and enzymes, potentially inhibiting their activity or modulating their function. The cyclopropanecarbonyl group and the 4-methoxyphenoxyethyl substituent contribute to the compound’s binding affinity and specificity, influencing its biological effects .
Comparison with Similar Compounds
3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activities.
The uniqueness of 3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
cyclopropyl-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C21H21NO3/c1-24-16-8-10-17(11-9-16)25-13-12-22-14-19(21(23)15-6-7-15)18-4-2-3-5-20(18)22/h2-5,8-11,14-15H,6-7,12-13H2,1H3 |
InChI Key |
BXQXBFHXNBHQMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.